PGLa

Catalog No.
S1768470
CAS No.
102068-15-5
M.F
C₈₈H₁₆₂N₂₆O₂₂S
M. Wt
1968.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PGLa

CAS Number

102068-15-5

Product Name

PGLa

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide

Molecular Formula

C₈₈H₁₆₂N₂₆O₂₂S

Molecular Weight

1968.5 g/mol

InChI

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1

InChI Key

PJRSUKFWFKUDTH-JWDJOUOUSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN

Synonyms

(4-24)-PLY(a), GLa peptide, peptide-Gly-Leu-amide, PGL(a), PGLA, PYL(a), 4-24-

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN

PGLa, or poly(glycolic acid), is a biodegradable thermoplastic polyester characterized by its aliphatic ester bonds. These bonds contribute to its hydrolytic instability, making PGLa a material of significant interest in biomedical applications. The polymer exhibits a glass transition temperature ranging from 35°C to 40°C and possesses high crystallinity (approximately 45-55%), which leads to remarkable mechanical properties, such as an elongation coefficient of 15-35% and an elastic modulus of around 12.5 GPa. PGLa is fully degraded by the body within four months, although its mechanical properties diminish significantly after six weeks .

In the context of sutures, PGLA's mechanism of action relies on its biodegradation. As the suture degrades in the body, it loses tensile strength and eventually gets absorbed by surrounding tissues. This eliminates the need for suture removal, simplifying the healing process [].

Drug Delivery

One of the most prominent research applications of PLGA lies in its ability to act as a carrier for drug delivery []. Due to its biodegradability, PLGA can be implanted in the body and gradually breaks down, releasing the encapsulated drug at a controlled rate. This allows for sustained and targeted drug delivery, potentially reducing side effects and improving treatment efficacy []. Researchers are actively investigating the use of PLGA nanoparticles and microparticles to deliver various drugs, including:

  • Anti-cancer drugs for targeted tumor therapy [].
  • Chemotherapeutic agents for sustained release and reduced systemic toxicity.
  • Vaccines for inducing prolonged immune responses [].

Tissue Engineering

PLGA's biocompatible and biodegradable nature makes it a valuable material for tissue engineering applications. Researchers explore its use in creating scaffolds that mimic the natural extracellular matrix (ECM) and provide support for cell growth and tissue regeneration []. These scaffolds can be tailored to specific tissues like bone, cartilage, and skin, offering a potential solution for:

  • Repairing damaged tissues following injuries or diseases [].
  • Guiding the growth and differentiation of stem cells for regenerative medicine [].
  • Developing in vitro models for studying tissue development and disease progression [].

Gene Therapy

PLGA also plays a role in gene therapy research as a carrier for delivering genetic material like DNA and RNA molecules into cells []. By encapsulating these molecules within PLGA nanoparticles, researchers can achieve targeted delivery to specific tissues and cells, potentially offering a novel approach for treating genetic disorders and infectious diseases [].

The primary chemical reaction involving PGLa is hydrolysis, where the ester bonds in the polymer are cleaved in the presence of water. This process results in the formation of glycolic acid, which is further metabolized through various metabolic pathways in the body. The degradation kinetics can vary depending on environmental conditions and the specific formulation of PGLa used .

The synthesis of PGLa typically involves ring-opening polymerization or solution polycondensation methods. The choice of method influences the molecular weight and properties of the resulting polymer. For instance, varying the ratio of lactic acid to glycolic acid during synthesis allows for tailored mechanical properties and degradation rates. Advanced techniques also enable the production of PGLa with controlled stereochemistry and sequence, enhancing its applicability in biomedical fields .

PGLa is widely used in various biomedical applications due to its biodegradability and mechanical properties:

  • Sutures: Absorbable sutures made from PGLa are commonly used in surgical procedures.
  • Drug Delivery Systems: PGLa can encapsulate drugs and release them over time as it degrades.
  • Tissue Engineering Scaffolds: Its biocompatibility makes it ideal for scaffolding in regenerative medicine.
  • Orthopedic Devices: Used in devices that require gradual absorption over time .

Studies on PGLa have focused on its interactions with biological systems, particularly how it degrades and releases its byproducts in vivo. Research has shown that the rate of degradation can be influenced by factors such as pH, temperature, and the presence of enzymes like esterases. These interactions are crucial for optimizing PGLa's performance in drug delivery and tissue engineering applications .

PGLa shares similarities with other biodegradable polymers but stands out due to its unique properties:

Compound NameCompositionDegradation TimeMechanical Properties
Poly(lactic acid)Lactic acid only10 monthsHigh strength, low elongation
Poly(glycolic acid)Glycolic acid only4 monthsHigh crystallinity
Poly(lactic-co-glycolic acid)Lactic and glycolicVaries (1-6 months)Tunable based on ratio

Uniqueness of PGLa:

  • Faster Degradation: Compared to pure polylactic acid, PGLa degrades more quickly due to its higher glycolic content.
  • Versatile

XLogP3

-2.7

Sequence

One Letter Code: GMASKAGAIAGKIAKVALKAL-NH2

MeSH Pharmacological Classification

Anti-Infective Agents

Dates

Modify: 2024-04-14

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